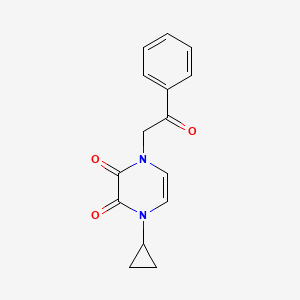
1-Cyclopropyl-4-phenacylpyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclopropyl and phenacyl groups. The pyrazine-2,3-dione group could potentially form hydrogen bonds with other molecules, which could affect its physical and chemical properties.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The cyclopropyl group could potentially undergo ring-opening reactions, while the phenacyl group could participate in reactions involving the carbonyl group. The pyrazine-2,3-dione group could potentially undergo reactions involving the carbonyl groups or the nitrogen atoms .Future Directions
The future research directions for this compound could include further studies to determine its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis. Given its complex structure, it could potentially have interesting chemical reactivity or biological activity that could be explored in future studies .
properties
IUPAC Name |
1-cyclopropyl-4-phenacylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-13(11-4-2-1-3-5-11)10-16-8-9-17(12-6-7-12)15(20)14(16)19/h1-5,8-9,12H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISJVWCBQDGQHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN(C(=O)C2=O)CC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-phenacylpyrazine-2,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2990012.png)
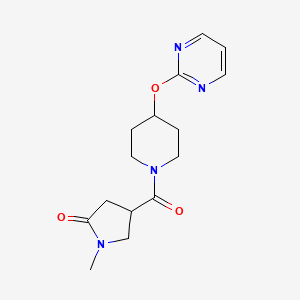
![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990014.png)
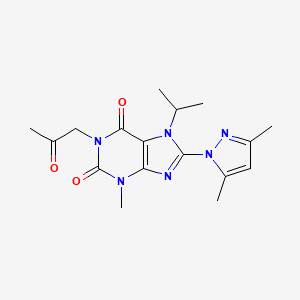
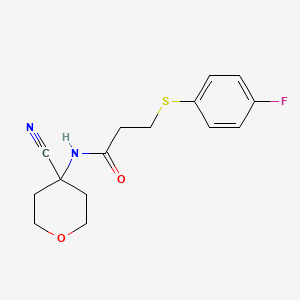
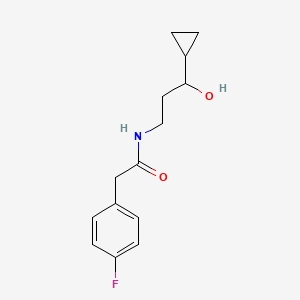
![3-(2,5-dimethoxyphenyl)-1-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2990019.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-phenoxyacetamide](/img/structure/B2990023.png)
![N-[3-(propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ylidene]hydroxylamine](/img/structure/B2990025.png)
![5-fluoro-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2990026.png)
![2-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2990027.png)
![3-methyl-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2990028.png)
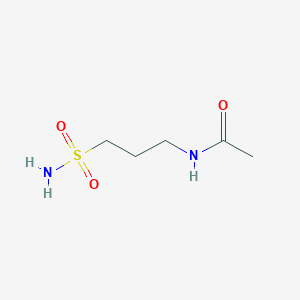
![[(1R,3S,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]methanesulfonamide](/img/structure/B2990031.png)